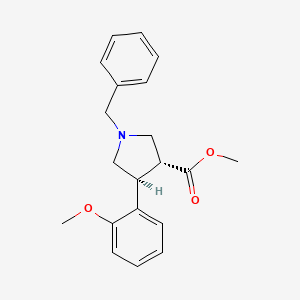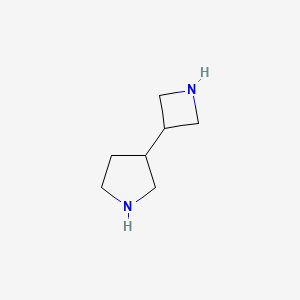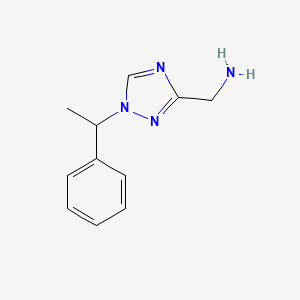
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a substitution reaction, where a suitable phenylethyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The phenylethyl group or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The triazole ring is known for its bioactivity, making this compound a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Triazole derivatives are often used in pharmaceuticals, and this compound may exhibit similar properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1-Phenylethyl)-1H-1,2,4-triazole: Lacks the methanamine group.
(1-(1-Phenylethyl)-1H-1,2,3-triazol-3-yl)methanamine: Similar structure but with a different triazole isomer.
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the phenylethyl group and the triazole ring with the methanamine group provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
[1-(1-phenylethyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-9(10-5-3-2-4-6-10)15-8-13-11(7-12)14-15/h2-6,8-9H,7,12H2,1H3 |
Clave InChI |
LXIBJENMNAYIIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=NC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



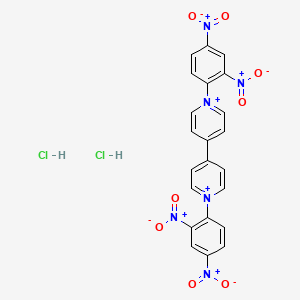
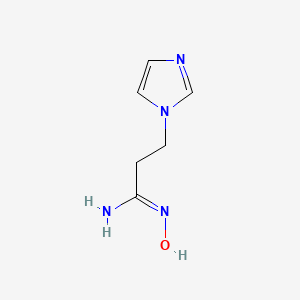
![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
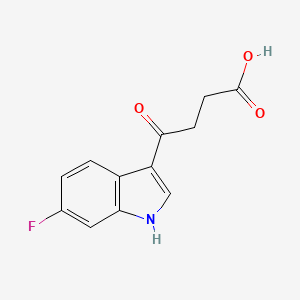


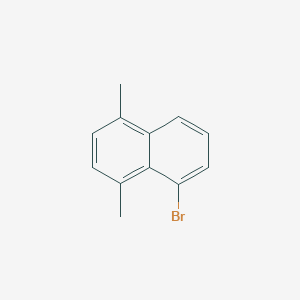

![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


